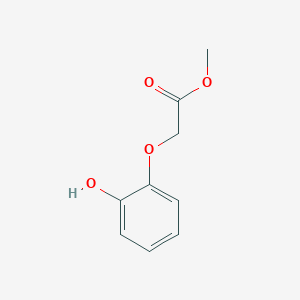

2-(Methoxycarbonyl)methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxycarbonyl group, making it a versatile molecule in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)methoxyphenol typically involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methoxycarbonyl)methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, yielding 2-methoxyphenol.

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: 2-Methoxyphenol.

Substitution: Various alkyl and acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-(Methoxycarbonyl)methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: The compound is used in the production of polymers, resins, and coatings, where it imparts specific properties such as thermal stability and resistance to oxidation.

Wirkmechanismus

The mechanism of action of 2-(Methoxycarbonyl)methoxyphenol involves its interaction with cellular components through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.

4-Methoxyphenol (Mequinol): Another phenolic compound used in skin depigmentation treatments.

2-Hydroxyanisole: A derivative of anisole with similar chemical reactivity.

Uniqueness: 2-(Methoxycarbonyl)methoxyphenol is unique due to its methoxycarbonyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

2-(Methoxycarbonyl)methoxyphenol, also known as methyl 2-methoxy-4-hydroxybenzoate, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research, supported by relevant data tables and findings from various studies.

This compound is an ester derivative of 2-methoxyphenol. Its structure can be represented as follows:

This compound features a methoxy group (-OCH₃) and a carboxylate group (-COOCH₃), which contribute to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In studies involving the DPPH radical scavenging assay, it demonstrated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was quantitatively assessed, showing a linear relationship with the ionization potential of related compounds.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Curcumin | 15 |

| Eugenol | 30 |

Anti-inflammatory Activity

The compound has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays indicated that it effectively reduced COX-2 expression in RAW 264.7 macrophage cells, suggesting its utility in managing inflammatory conditions .

Antimicrobial Properties

In addition to its antioxidant and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Inhibition : As a COX-2 inhibitor, it interferes with the enzymatic pathways involved in inflammation, reducing the production of pro-inflammatory mediators .

- Cellular Signaling Modulation : It has been observed to influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells .

Study on COX-2 Inhibition

In a controlled laboratory setting, the effects of varying concentrations of this compound were assessed on COX-2 expression levels. The results indicated a dose-dependent inhibition of COX-2 activity:

| Concentration (µM) | COX-2 Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 20 | 70 |

This study highlights the compound's potential as an anti-inflammatory agent.

Antimicrobial Efficacy Assessment

A separate study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound could be further developed into antimicrobial therapies.

Eigenschaften

IUPAC Name |

methyl 2-(2-hydroxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJLZPHKKRLRIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368066 |

Source

|

| Record name | 2-(methoxycarbonyl)methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165380-12-1 |

Source

|

| Record name | 2-(methoxycarbonyl)methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.